molecular formula C13H14O3 B1581091 Cinnamyl acetoacetate CAS No. 57582-46-4

Cinnamyl acetoacetate

Cat. No. B1581091
CAS RN: 57582-46-4
M. Wt: 218.25 g/mol
InChI Key: BDCAQAAKRKWXFW-UHFFFAOYSA-N
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Description

Cinnamyl acetoacetate, also known as cinnamyl 3-oxobutanoate, is a β-keto ester compound. It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry. These β-keto esters serve as core building blocks in the synthesis of complex medicinal compounds. Notably, they play a crucial role in the creation of molecules like paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .


Synthesis Analysis

Direct transesterification is a common method for obtaining cinnamyl acetoacetate. This process avoids the need to produce intermediate carboxylic acids, which often exhibit poor solubility in organic solvents. Additionally, β-keto acids are unstable and tend to decarboxylate readily. Transesterification allows modification of both simple and elaborate esters, making it a versatile technique in research and industry. Selective transesterification of β-keto esters over other esters (such as simple α-keto esters or γ-keto esters) is achievable, likely proceeding via an enol intermediate or an acylketene intermediate .

Scientific Research Applications

Biocatalytic Synthesis in Flavor and Fragrance Industry

Cinnamyl acetoacetate has notable applications in the flavor and fragrance industry, attributed to its sweet, balsamic, and floral odor. A study by Dong et al. (2017) highlights the use of a novel esterase from Acinetobacter hemolyticus for the biocatalytic synthesis of cinnamyl acetate, a derivative of cinnamyl acetoacetate. This process is advantageous for industrial applications due to its high efficiency and cost-effectiveness compared to traditional chemical synthesis methods (Dong et al., 2017).

Pharmaceutical and Cosmetic Industry Applications

Cinnamyl acetate, closely related to cinnamyl acetoacetate, finds extensive use in pharmaceutical and cosmetic industries. Tomke et al. (2015) explored the ultrasound-assisted lipase-catalyzed synthesis of cinnamyl acetate, demonstrating its potential for use in flavor, pharmaceutical, and cosmetic products. The study emphasized the advantages of using biocatalysis for the synthesis of such compounds, including higher yields and reduced reaction times (Tomke & Rathod, 2015).

Development of Calcium Antagonists

Cinnamyl acetoacetate is involved in the synthesis of calcium antagonists like pranidipine and cilnidipine. Xiao (2003) and Ai (2002) presented studies on the synthesis of these compounds, indicating the role of cinnamyl acetoacetate as a key intermediate. These findings underscore its significance in medicinal chemistry, particularly in cardiovascular therapeutics (Xiao, 2003); (Ai, 2002).

Synthetic Biology and Bioengineering Applications

The synthesis of cinnamyl acetate through bioengineering approaches has been explored. Pan et al. (2020) reported the development of an artificial biosynthetic pathway in Escherichia coli for the production of cinnamyl acetate from glucose. This study highlights the potential of synthetic biology in creating novel pathways for the production of valuable compounds like cinnamyl acetoacetate and its derivatives (Pan et al., 2020).

Agrochemical Research

Research by Nguyen et al. (2012) investigated the use of cinnamyl acetate, a compound derived from cinnamyl acetoacetate, as a nematode antagonist. Their findings demonstrate the potential application of this compound in agrochemical research for the control of nematodes, providing an eco-friendly alternative to traditional pesticides (Nguyen et al., 2012).

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCAQAAKRKWXFW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyl acetoacetate

CAS RN

57582-46-4
Record name Cinnamyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
MF Carroll - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… Cinnamyl acetoacetate was obtained from the end fractions of several runs, and was purified by distillation, bp 159'/1-5 mm. On hydrolysis with weak alkali, acetone, carbon dioxide, …
Number of citations: 97 pubs.rsc.org
E Vedejs, NS Bennett, LM Conn, ST Diver… - The Journal of …, 1993 - ACS Publications
Recent findings in our laboratory show that tribu-tylphosphine is a potent catalyst for the acylation of representative alcohols by acetic or benzoic anhydrides. 1 Acylations using excess …
Number of citations: 249 pubs.acs.org
H Yue, H Yu, S Liu, C Xu - RSC advances, 2016 - pubs.rsc.org
… 4, the yield to cinnamyl acetoacetate in the presence of Ag–Cu/HTs was far higher than that … The yield to cinnamyl acetoacetate was 18% for neat AC, whereas the yield was 85% for Ag…
Number of citations: 7 pubs.rsc.org
C de Bellefon, E Pollet, P Grenouillet - Journal of Molecular Catalysis A …, 1999 - Elsevier
… coefficients provides values of 1.6±0.5, 0.5±0.2 and 1.5±0.5 for of the substrate ethyl cinnamyl carbonate, the reagent ethyl acetoacetate and the product ethyl cinnamyl acetoacetate, …
Number of citations: 129 www.sciencedirect.com
TL Gilchrist, OAS Romero, RC Wasson - Journal of the Chemical …, 1989 - pubs.rsc.org
… Cinnamyl acetoacetate was methylated to give the ester (6c) which was then converted into the 2,4-dinitrophenylhydrazone (8c) as before. When this was treated with sodium carbonate …
Number of citations: 39 pubs.rsc.org
A Thorat - 2009 - macsphere.mcmaster.ca
… as additive giving the cinnamyl acetoacetate as a substrate for … After prolonged heating of cinnamyl acetoacetate in the … the product of hydrolysis of cinnamyl acetoacetate. Even under …
Number of citations: 0 macsphere.mcmaster.ca
JA Tunge, EC Burger - European journal of organic chemistry, 2005 - Wiley Online Library
… Using cinnamyl acetoacetate (1s) as a standard substrate, a variety of ruthenium catalysts were screened (Scheme 23). While (CH 2 CMeCH 2 ) 2 Ru(COD) catalyzed the …
W Kimel, AC Cope - Journal of the American Chemical Society, 1943 - ACS Publications
… pyrolysis of cinnamyl acetoacetate at 250 resulted in a rapid evolution of carbon dioxide … Cinnamyl Acetoacetate (III).—A solution of sodium (0.4 g.) in cinnamyl alcohol (50 g.) and …
Number of citations: 148 pubs.acs.org
WM Lauer, EI Kilburn - Journal of the American Chemical Society, 1937 - ACS Publications
… (a) Ethyl a-cinnamylacetoacetate (2.46 g.) in alcohol solution treated with hydrazine hydrate formed 3-methyl-4-cinnamyl-5-pyrazolone. This pyrazolone was purified by crystallization …
Number of citations: 32 pubs.acs.org
Y Takekawa, K Shishido - The Journal of Organic Chemistry, 2001 - ACS Publications
… Cinnamyl Acetoacetate (7a). According to the general procedure, cinnamyl alcohol (21 mL, 16 mmol) was converted into the keto ester 7a (33 g, 91%), a colorless oil, bp 155 C/2 mmHg…
Number of citations: 26 pubs.acs.org

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